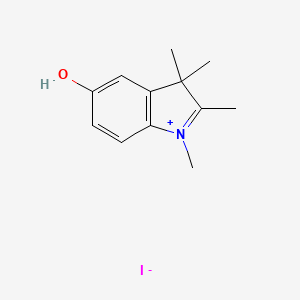

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Vue d'ensemble

Description

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.16601 g/mol . It is a white to pale yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol . This compound is known for its high ionization tendency and thermal stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves a nucleophilic substitution reaction. The synthesis starts with 3-methylindole , which reacts with sodium periodate under alkaline conditions to form 5-hydroxy-1,2,3,3-tetramethyl-3H-indole . This intermediate is then reacted with copper(I) iodide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other indole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce various substituted indoles .

Applications De Recherche Scientifique

Biological Research

Fluorescent Probes

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is utilized as a fluorescent probe in biological imaging. Its unique structural properties allow it to emit fluorescence upon excitation, making it suitable for tracking biological processes in live cells. Studies have demonstrated its effectiveness in visualizing cellular components and processes such as mitochondrial dynamics and apoptosis .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . The mechanism of action is believed to involve disruption of the bacterial cell membrane.

Chemical Synthesis

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in the synthesis of various indole derivatives. Its ability to participate in electrophilic aromatic substitution reactions allows chemists to create complex molecular architectures with potential pharmaceutical applications .

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain cancers. Research indicates that PDT using this compound can selectively target tumor cells while minimizing damage to surrounding healthy tissues .

Material Sciences

Dye-Sensitized Solar Cells (DSSCs)

Recent studies have investigated the use of this compound as a dye in dye-sensitized solar cells. Its strong absorption characteristics in the visible spectrum enhance the efficiency of energy conversion processes. Experimental results show that incorporating this dye into DSSCs can significantly improve their overall performance compared to traditional dyes .

Nanocomposite Materials

The integration of this compound into nanocomposite materials has been studied for its potential to enhance mechanical and thermal properties. Research indicates that composites containing this compound exhibit improved strength and thermal stability, making them suitable for advanced engineering applications .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with molecular targets such as nucleic acids and proteins. The compound binds to DNA and RNA, causing changes in their structure and function . It also interacts with proteins, affecting their activity and stability . These interactions are mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparaison Avec Des Composés Similaires

- 1,2,3,3-Tetramethyl-3H-indolium iodide

- 5-Hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide

- 3H-Indolium, 5-hydroxy-1,2,3,3-tetramethyl-, iodide

Comparison: Compared to similar compounds, 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to its high ionization tendency and thermal stability . It also has specific applications in biological staining and fluorescent labeling, which are not as prominent in other similar compounds .

Activité Biologique

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (CAS: 59223-23-3) is a synthetic organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

This compound exhibits its biological activity primarily through interactions with nucleic acids and proteins. The compound binds to DNA and RNA, leading to alterations in their structural integrity and function. This property makes it useful in various applications such as fluorescent labeling and as a dye in biological assays.

Interaction with Biological Targets

The compound's mechanism includes:

- Fluorescent Labeling: It is employed for the fluorescent labeling of biological membranes and nucleic acids, enhancing imaging techniques in cellular biology.

- Antioxidant Activity: It has shown potential antioxidant properties that may protect cells from oxidative stress .

1. Research Applications

This compound is utilized in various fields of biological research:

2. Medical Applications

The compound is being explored for its therapeutic potential:

Case Study 1: Fluorescent Imaging of Biological Membranes

In a study published by researchers at the University of Groningen, this compound was used to successfully label cellular membranes. The compound's fluorescence allowed for real-time observation of membrane dynamics in live cells.

Case Study 2: Detection of Cyanide

Another significant application involved the use of this compound as a selective derivatization reagent for cyanide detection. In complex matrices like blood samples, the compound facilitated accurate quantification of cyanide levels through spectral analysis techniques .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Antioxidant Potential: Research indicates that the compound can mitigate oxidative stress in human endothelial cells.

- Fluorescent Properties: Its unique spectral properties make it suitable for various imaging applications in cellular biology.

- Therapeutic Implications: Ongoing research aims to elucidate its potential roles in cancer therapy and drug delivery systems.

Propriétés

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium-5-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSOQZGDUDZIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563797 | |

| Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59223-23-3 | |

| Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.